2,7-Phenanthroline, 2-oxide
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Overview
Description
2,7-Phenanthroline, 2-oxide is a derivative of phenanthroline, a heterocyclic organic compound Phenanthroline and its derivatives are known for their ability to form stable complexes with metal ions, making them valuable in various chemical and biological applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Phenanthroline, 2-oxide typically involves the oxidation of 2,7-phenanthroline. One common method is the use of peroxomonosulfate ion (PMS) in aqueous solution under neutral conditions . Another method involves the use of elemental fluorine as an oxidant .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling oxidizing agents.
Chemical Reactions Analysis
Types of Reactions: 2,7-Phenanthroline, 2-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced back to 2,7-phenanthroline.
Substitution: The oxide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Peroxomonosulfate ion (PMS) in aqueous solution.
Reduction: Common reducing agents such as hydrogen gas or metal hydrides.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Further oxidized derivatives of this compound.
Reduction: 2,7-Phenanthroline.
Substitution: Substituted phenanthroline derivatives.
Scientific Research Applications
2,7-Phenanthroline, 2-oxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,7-Phenanthroline, 2-oxide largely depends on its ability to chelate metal ions. This chelation can disrupt metal-dependent biological processes, leading to antimicrobial or anticancer effects . In coordination chemistry, the compound forms stable complexes with metal ions, which can be used in catalysis and material science .
Comparison with Similar Compounds
1,10-Phenanthroline: A widely studied derivative known for its strong chelating properties.
2,2’-Bipyridine: Another chelating agent with similar coordination properties.
4-Methyl-1,10-Phenanthroline: Used in the synthesis of functional polymers.
Uniqueness: 2,7-Phenanthroline, 2-oxide is unique due to the specific positioning of the oxide groups, which can influence its reactivity and the stability of its metal complexes. This makes it particularly useful in applications requiring precise control over coordination chemistry and material properties .
Properties
CAS No. |
61564-18-9 |
---|---|
Molecular Formula |
C12H8N2O |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-oxido-2,7-phenanthrolin-2-ium |
InChI |
InChI=1S/C12H8N2O/c15-14-7-5-9-3-4-12-10(11(9)8-14)2-1-6-13-12/h1-8H |
InChI Key |
RWTQDMAIEWFKHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C=[N+](C=C3)[O-])N=C1 |
Origin of Product |
United States |
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